molecular formula C10H21N3 B13822026 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine CAS No. 373608-43-6

3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine

Cat. No.: B13822026
CAS No.: 373608-43-6
M. Wt: 183.29 g/mol
InChI Key: CBQBKJNRELCIHZ-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopropyl group attached to the piperazine ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine typically involves the reaction of cyclopropylamine with piperazine derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 1-chloropropan-3-amine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Propylpiperazin-1-YL)propan-1-amine
  • 3-(4-Cyclohexylpiperazin-1-YL)propan-1-amine
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity compared to other similar compounds .

Properties

CAS No.

373608-43-6

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

3-(4-cyclopropylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C10H21N3/c11-4-1-5-12-6-8-13(9-7-12)10-2-3-10/h10H,1-9,11H2

InChI Key

CBQBKJNRELCIHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)CCCN

Origin of Product

United States

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